molecular formula C7H10F2O B13457925 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-ol

3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-ol

Cat. No.: B13457925
M. Wt: 148.15 g/mol
InChI Key: QKWGCNKNFUGGHB-UHFFFAOYSA-N
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Description

3-(1,1-Difluoroethyl)bicyclo[111]pentan-1-ol is a compound characterized by its unique bicyclo[111]pentane core structure, which is substituted with a 1,1-difluoroethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-ol typically involves the reaction of [1.1.1]propellane with difluoroethyl reagents under specific conditions. One common method involves the use of an electron donor-acceptor (EDA) complex for the perfluoroalkylation of [1.1.1]propellane . This metal-free strategy utilizes visible light-induced reactions to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups to the bicyclo[1.1.1]pentane core.

Scientific Research Applications

3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-ol involves its interaction with molecular targets and pathways. The difluoroethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Mechanistic studies have shown that reactions involving this compound often proceed via radical chain reactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
  • 1-Perfluoroalkyl-3-heteroaryl bicyclo[1.1.1]pentanes
  • 1-Halo-3-heteroaryl bicyclo[1.1.1]pentanes

Uniqueness

3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the difluoroethyl group enhances its stability and reactivity compared to other similar compounds .

This detailed article provides a comprehensive overview of 3-(1,1-Difluoroethyl)bicyclo[111]pentan-1-ol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H10F2O

Molecular Weight

148.15 g/mol

IUPAC Name

3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-ol

InChI

InChI=1S/C7H10F2O/c1-5(8,9)6-2-7(10,3-6)4-6/h10H,2-4H2,1H3

InChI Key

QKWGCNKNFUGGHB-UHFFFAOYSA-N

Canonical SMILES

CC(C12CC(C1)(C2)O)(F)F

Origin of Product

United States

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